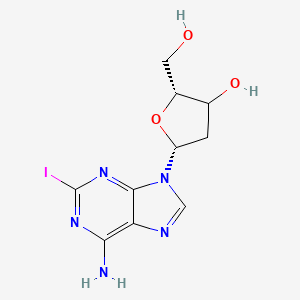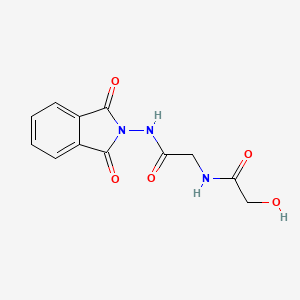
Hdac8-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac8-IN-5 is a selective inhibitor of histone deacetylase 8 (HDAC8), an enzyme that plays a crucial role in the regulation of gene expression through the removal of acetyl groups from histone proteins. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer, fibrotic diseases, and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac8-IN-5 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final productCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Chemical Reactions Analysis
Types of Reactions
Hdac8-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated compounds .
Scientific Research Applications
Hdac8-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC8 in various biochemical pathways.
Biology: Helps in understanding the epigenetic regulation of gene expression and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating cancer, fibrotic diseases, and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting HDAC8
Mechanism of Action
Hdac8-IN-5 exerts its effects by selectively inhibiting the activity of HDAC8. This inhibition prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. The increased acetylation levels result in a more relaxed chromatin structure, promoting the transcription of genes involved in cell cycle regulation, apoptosis, and differentiation. The molecular targets and pathways involved include the acetylation of histone and non-histone proteins, such as p53 and structural maintenance of chromosomes 3 (SMC3) .
Comparison with Similar Compounds
Hdac8-IN-5 is unique in its high selectivity towards HDAC8 compared to other histone deacetylase inhibitors. Similar compounds include:
Vorinostat: A pan-HDAC inhibitor with broader activity but less selectivity.
Romidepsin: Another pan-HDAC inhibitor used in cancer therapy.
PCI-34051: A selective HDAC8 inhibitor with similar therapeutic potential.
This compound stands out due to its specificity, which reduces the likelihood of off-target effects and associated side effects .
Properties
Molecular Formula |
C12H11N3O5 |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-[(2-hydroxyacetyl)amino]acetamide |
InChI |
InChI=1S/C12H11N3O5/c16-6-10(18)13-5-9(17)14-15-11(19)7-3-1-2-4-8(7)12(15)20/h1-4,16H,5-6H2,(H,13,18)(H,14,17) |
InChI Key |
VOMYVLRBQBSEIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)CNC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



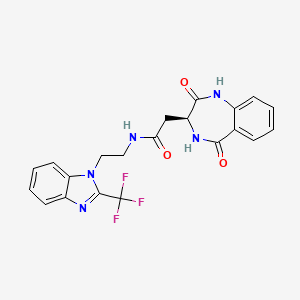
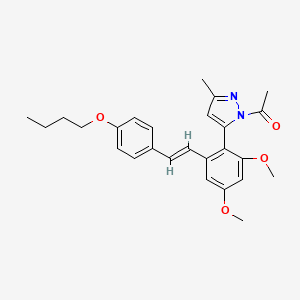
![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12390870.png)
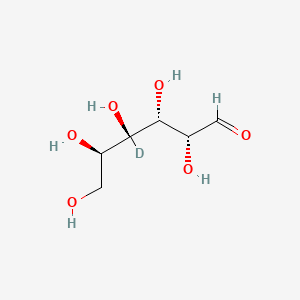
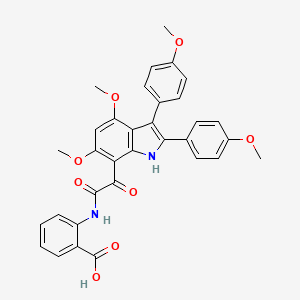


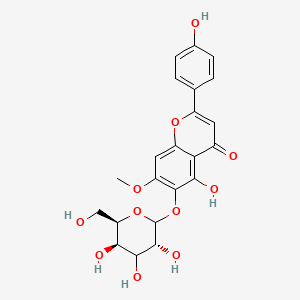
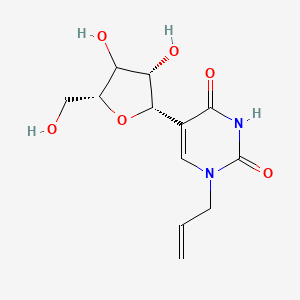
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)
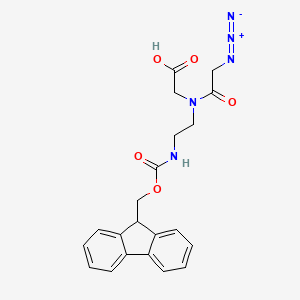
![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)
